2-(5-Methyl-1,2-oxazol-3-yl)piperidine
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Overview
Description
“2-(5-Methyl-1,2-oxazol-3-yl)piperidine” is a chemical compound that is part of the oxazole family . Oxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of oxazole derivatives, such as “2-(5-Methyl-1,2-oxazol-3-yl)piperidine”, has been a topic of interest in recent years . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .Molecular Structure Analysis
The molecular structure of “2-(5-Methyl-1,2-oxazol-3-yl)piperidine” is characterized by the presence of a five-membered ring containing one oxygen atom and one nitrogen atom .Scientific Research Applications
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Oxazole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. Various oxazole derivatives have been synthesized and screened for their various biological activities .
- Methods of Application : The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
- Results : Oxazole derivatives have shown biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
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Piperidine Derivatives
- Scientific Field : Pharmaceutical Industry
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Future Directions
Piperidine derivatives, such as “2-(5-Methyl-1,2-oxazol-3-yl)piperidine”, have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
5-methyl-3-piperidin-2-yl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(11-12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXVVIQOTFWZNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676291 |
Source
|
Record name | 2-(5-Methyl-1,2-oxazol-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1,2-oxazol-3-yl)piperidine | |
CAS RN |
1211509-70-4 |
Source
|
Record name | 2-(5-Methyl-1,2-oxazol-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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